Acji-99C

Description

Acji-99C is a covalent inhibitor of the Cdc48/p97 AAA ATPase, a critical enzyme involved in protein homeostasis and ubiquitin-dependent processes, making it a promising therapeutic target for cancer . It exhibits potent inhibition of human p97 with an IC50 of 0.6 μM, while showing significantly reduced activity against yeast Cdc48 (IC50 ≈ 300 μM) and hamster NSF (IC50 ≈ 100 μM), highlighting its species selectivity . Mechanistically, this compound covalently modifies Cys522 in the p97 ATP-binding domain, as confirmed by mass spectrometry and mutational analysis. This modification disrupts p97 function, leading to accumulation of polyubiquitinated proteins and impaired proteasomal degradation, which mimics p97 depletion effects in cancer cells .

Properties

CAS No. |

1135195-64-0 |

|---|---|

Molecular Formula |

C18H19N5O |

Molecular Weight |

321.4 g/mol |

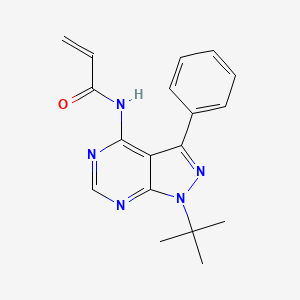

IUPAC Name |

N-(1-tert-butyl-3-phenylpyrazolo[3,4-d]pyrimidin-4-yl)prop-2-enamide |

InChI |

InChI=1S/C18H19N5O/c1-5-13(24)21-16-14-15(12-9-7-6-8-10-12)22-23(18(2,3)4)17(14)20-11-19-16/h5-11H,1H2,2-4H3,(H,19,20,21,24) |

InChI Key |

MAVSQZRQGSMPPT-UHFFFAOYSA-N |

SMILES |

CC(C)(C)N1C2=NC=NC(=C2C(=N1)C3=CC=CC=C3)NC(=O)C=C |

Canonical SMILES |

CC(C)(C)N1C2=NC=NC(=C2C(=N1)C3=CC=CC=C3)NC(=O)C=C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

ACJI-99C; ACJI 99C; ACJI99C; ACJI-99C; ACJI 99 C; ACJI-99-C; |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues: MEDI 99

MEDI 99, a PP1-like compound modified with an electrophilic group, served as the precursor to Acji-99C. Both compounds target p97’s ATPase activity through covalent binding to Cys522, but this compound exhibits enhanced potency and selectivity.

Functional Analogues: Compound 1 (c-Met Inhibitor)

Compound 1, a triazolopyrazine-based inhibitor targeting c-Met receptor tyrosine kinase, shares a therapeutic focus on oncology but differs mechanistically . Unlike this compound, which disrupts protein turnover, Compound 1 inhibits c-Met kinase activity, a driver of tumor growth and metastasis. While this compound achieves sub-micromolar GI50 values in cancer cells, Compound 1 is highlighted for its balanced biochemical potency, cellular activity, and aqueous solubility, making it suitable for in vivo applications.

Data Tables

Table 1: Biochemical and Cellular Activity Profiles

| Compound | Target | IC50 (μM) | Selectivity (vs. Yeast Cdc48/hNSF) | Cellular GI50 (μM) | Mechanism of Action |

|---|---|---|---|---|---|

| This compound | p97 ATPase | 0.6 | >500-fold / >160-fold | <1.0 | Covalent inhibition of Cys522 |

| MEDI 99 | p97 ATPase | N/A | N/A | N/A | Covalent inhibition (precursor) |

| Compound 1 | c-Met kinase | Not reported | N/A | Not reported | Competitive kinase inhibition |

Table 2: Therapeutic and Structural Features

| Compound | Therapeutic Area | Key Structural Features | Clinical Stage |

|---|---|---|---|

| This compound | Oncology | Electrophilic PP1-derived scaffold | Preclinical |

| MEDI 99 | Oncology | PP1-like core with electrophilic substituent | Preclinical |

| Compound 1 | Oncology | Triazolopyrazine core with amino groups | Preclinical |

Research Findings and Discussion

- Covalent Mechanism: The irreversible binding to Cys522 differentiates this compound from non-covalent p97 inhibitors, offering prolonged target engagement but posing challenges for drug reversibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.